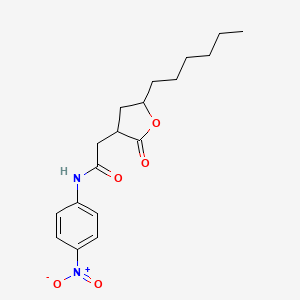![molecular formula C18H18N2O6 B11112700 {2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11112700.png)
{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes methoxyphenoxy and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 2-(2-METHOXYPHENOXY)ACETIC ACID: This can be achieved through the reaction of 2-methoxyphenol with chloroacetic acid under basic conditions.
Hydrazone Formation: The intermediate 2-(2-METHOXYPHENOXY)ACETIC ACID is then reacted with hydrazine to form the hydrazone derivative.
Final Coupling: The hydrazone derivative is coupled with another phenoxyacetic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-METHOXYPHENOXYACETIC ACID: A simpler analog with similar functional groups but lacking the hydrazono moiety.
4-ALLYL-2-METHOXYPHENOXYACETIC ACID: Contains an allyl group, which may confer different reactivity and biological activity.
2-METHOXY-4-NITROPHENOXYACETIC ACID: Contains a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness
2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is unique due to the presence of both methoxyphenoxy and hydrazono groups, which provide a combination of reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C18H18N2O6 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H18N2O6/c1-24-15-8-4-5-9-16(15)25-11-17(21)20-19-10-13-6-2-3-7-14(13)26-12-18(22)23/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
UNNQSDWOUWBKAD-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11112628.png)
![N'-[2-(adamantan-1-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11112630.png)
![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11112642.png)
![piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11112649.png)
![2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11112666.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B11112667.png)
![4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11112669.png)
![4-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11112674.png)

![N-(3-Chlorophenyl)-N-({N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11112686.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11112688.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B11112693.png)
![N-(3-methylbutyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112701.png)
![2-nitro-N'-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide](/img/structure/B11112708.png)
